2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester
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Overview
Description
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is a complex organic compound characterized by its boronic acid functionality and a fused benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the boronic acid group. Common synthetic routes include:
Benzoxazine Formation: The initial step involves the cyclization of an appropriate amine and phenol derivative under acidic or basic conditions to form the benzoxazine ring.
Boronic Acid Introduction: The boronic acid group is introduced through a subsequent reaction, often involving the use of boronic acid derivatives and suitable coupling reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often involving the formation of boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Coupling reagents like palladium catalysts and various boronic acid derivatives are employed.
Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and their derivatives, which can be further utilized in subsequent chemical transformations.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is explored for its potential biological activities. It can serve as a probe or inhibitor in biochemical assays to study enzyme mechanisms and interactions.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its boronic acid group can interact with biological targets, making it a candidate for drug development in areas such as cancer treatment and infectious diseases.
Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique chemical properties enable its use in the creation of novel polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents and ring systems.
Benzoxazines: Other benzoxazine derivatives with varying functional groups.
Organoboron Compounds: Various organoboron compounds used in cross-coupling reactions.
Properties
Molecular Formula |
C16H22BNO4 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
2,2-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-7-8-10(12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19) |
InChI Key |
BAXQHELIBSQYEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C(O3)(C)C |
Origin of Product |
United States |
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